4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid

Analytical chemistry Chemical inventory Quality control

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid (CAS 1365272-55-4), systematically named 4′-(carboxymethyl)-3-fluoro-[1,1′-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl diacid with the molecular formula C₁₅H₁₁FO₄ and a molecular weight of 274.24 g/mol. The compound features a para-substituted biphenyl scaffold bearing a phenylacetic acid moiety on one ring and a 2-fluorobenzoic acid moiety on the other, resulting in a structure with two carboxylic acid functional groups and a topological polar surface area of 74.6 Ų.

Molecular Formula C15H11FO3
Molecular Weight 258.2444432
CAS No. 1365272-55-4
Cat. No. B1144022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
CAS1365272-55-4
Synonyms4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
Molecular FormulaC15H11FO3
Molecular Weight258.2444432
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-4-carbonylphenyl)phenylacetic Acid (CAS 1365272-55-4): Procurement and Structural Baseline for Fluorinated Biphenyl Building Blocks


4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid (CAS 1365272-55-4), systematically named 4′-(carboxymethyl)-3-fluoro-[1,1′-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl diacid with the molecular formula C₁₅H₁₁FO₄ and a molecular weight of 274.24 g/mol . The compound features a para-substituted biphenyl scaffold bearing a phenylacetic acid moiety on one ring and a 2-fluorobenzoic acid moiety on the other, resulting in a structure with two carboxylic acid functional groups and a topological polar surface area of 74.6 Ų . It is commercially available from multiple vendors at purities ≥98% and is intended exclusively for research and further manufacturing use . The compound exhibits predicted lipophilicity with an XLogP3 of 2.6 .

Why Generic Substitution of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic Acid (CAS 1365272-55-4) Is Not Advisable in Fluorinated Biphenyl Synthesis


Substitution with close structural analogs of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is inadvisable because minor positional isomerism or functional group variations produce measurably divergent physicochemical properties that directly impact synthetic utility and experimental reproducibility. Positional regioisomers such as 3-(4-carboxy-3-fluorophenyl)phenylacetic acid (CAS 1365271-46-0) and 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6) share identical molecular formula (C₁₅H₁₁FO₄) and molecular weight but exhibit distinct connectivity patterns that alter hydrogen-bonding networks, solubility profiles, and reactivity in cross-coupling or condensation reactions. Furthermore, compounds lacking the second carboxylic acid functionality, such as (2-fluoro-4-biphenyl)acetic acid (CAS 5001-96-7, MW 230.23 g/mol, C₁₄H₁₁FO₂), present fundamentally different derivatization capacity due to the absence of the benzoic acid handle . The evidence presented below quantifies these structural and property-based differentiations to support informed procurement decisions.

4-(3-Fluoro-4-carbonylphenyl)phenylacetic Acid (CAS 1365272-55-4): Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiation: 274.24 vs. 258.24 — Clarifying Formula Ambiguity for Accurate Inventory Management

Vendor product listings for CAS 1365272-55-4 contain inconsistent molecular formula and molecular weight data that create procurement ambiguity. Authoritative sources confirm the correct molecular formula is C₁₅H₁₁FO₄ with molecular weight 274.24 g/mol, not C₁₅H₁₁FO₃ (258.24 g/mol). This 16.00 Da mass difference corresponds to one oxygen atom and reflects the presence of two carboxylic acid groups rather than one . The discrepancy arises from alternative naming conventions: some vendors use '4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid' while others correctly employ the systematic IUPAC name '4-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid' or '4′-(carboxymethyl)-3-fluoro-[1,1′-biphenyl]-4-carboxylic acid' .

Analytical chemistry Chemical inventory Quality control

Functional Group Comparison: Dual Carboxylic Acid Handles vs. Mono-Acid Analogs

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid contains two carboxylic acid functional groups positioned on opposite rings of the biphenyl scaffold, whereas common biphenyl acetic acid analogs such as (2-fluoro-4-biphenyl)acetic acid (CAS 5001-96-7) and 3′-fluoro-biphenyl-4-acetic acid (CAS 5002-38-0) contain only a single carboxylic acid moiety . The target compound's dual acid functionality enables participation as a ditopic linker in metal-organic framework (MOF) synthesis or as a bifunctional monomer in step-growth polymerization, capabilities that mono-acid analogs fundamentally lack . Hydrogen bond donor count is 2 for the target compound versus 1 for mono-acid biphenyl derivatives .

Organic synthesis Polymer chemistry Metal-organic frameworks

Fluorine Substitution Pattern: 3-Fluoro-4-carboxy vs. Alternative Biphenyl Fluoro Regioisomers

The target compound features a specific 3-fluoro substitution on the benzoic acid-bearing phenyl ring, with the fluorine atom positioned ortho to the carboxylic acid group and meta to the biphenyl linkage. This contrasts with alternative fluoro-biphenyl acetic acid derivatives such as (2-fluoro-4-biphenyl)acetic acid (CAS 5001-96-7), where fluorine is located ortho to the biphenyl linkage, and 3′-fluoro-biphenyl-4-acetic acid (CAS 5002-38-0), where fluorine resides meta on the unsubstituted phenyl ring [1]. Fluorine position influences pKa of the adjacent carboxylic acid, metabolic stability of derived drug candidates, and electronic properties for cross-coupling reactions [2].

Medicinal chemistry SAR studies Fluorine chemistry

Computational Physicochemical Profile: XLogP3 2.6 and TPSA 74.6 Ų

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid exhibits computed physicochemical parameters including an XLogP3 value of 2.6 and a topological polar surface area (TPSA) of 74.6 Ų . For comparison, the non-fluorinated analog 4′-(carboxymethyl)-[1,1′-biphenyl]-4-carboxylic acid would have higher lipophilicity and lower TPSA due to the absence of the electronegative fluorine atom. The fluorine substituent increases polarity while maintaining moderate lipophilicity, positioning the compound within favorable drug-like property space for fragment-based drug discovery applications [1]. Hydrogen bond donor count is 2, hydrogen bond acceptor count is 5, and rotatable bond count is 4 .

Computational chemistry Drug design ADME prediction

Procurement-Guided Application Scenarios for 4-(3-Fluoro-4-carbonylphenyl)phenylacetic Acid (CAS 1365272-55-4)


Ditopic Linker for Metal-Organic Framework (MOF) Synthesis

The dual carboxylic acid functionality of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid qualifies it as a ditopic organic linker for metal-organic framework (MOF) construction. The para-substituted biphenyl scaffold provides a rigid ~11 Å spacer between carboxylate coordination sites, while the 3-fluoro substituent introduces electronic modulation and potential for post-synthetic modification. The compound's two carboxylic acid groups (vs. one in mono-acid analogs) enable formation of extended coordination networks with metal nodes such as Zn²⁺, Cu²⁺, or Zr⁴⁺ clusters .

Fluorinated Building Block for Medicinal Chemistry SAR Exploration

The compound serves as a versatile fluorinated biphenyl scaffold for structure-activity relationship (SAR) studies in drug discovery. The 3-fluoro-4-carboxy substitution pattern on the biphenyl core represents a specific regioisomeric arrangement that cannot be replicated by commercially available alternatives such as (2-fluoro-4-biphenyl)acetic acid (CAS 5001-96-7) or 3′-fluoro-biphenyl-4-acetic acid (CAS 5002-38-0) . The fluorine atom ortho to the carboxylic acid group modulates pKa and metabolic stability of derived amide or ester prodrugs. The XLogP3 of 2.6 and TPSA of 74.6 Ų position derivatives favorably within drug-like chemical space [1].

Bifunctional Monomer for Step-Growth Polymerization

The two carboxylic acid groups enable the compound to function as a bifunctional monomer (A₂-type) in step-growth polymerization reactions. Condensation with diamines yields fluorinated polyamides; reaction with diols produces polyesters with biphenyl mesogenic units. The 3-fluoro substituent provides electronic tuning of the aromatic ring, potentially affecting polymer thermal properties, crystallinity, and solubility relative to non-fluorinated biphenyl diacid analogs. The 4-rotatable-bond architecture offers conformational flexibility while maintaining overall rigidity from the biphenyl core .

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